ethyl 4-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate
Description
This compound is a polyheterocyclic molecule featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core substituted with a 3,4-dimethylphenyl group at position 9 and an ethyl 4-(acetylamino)benzoate moiety at position 2. Its structure combines pyrazole, triazole, and pyrazine rings, which are known for their pharmacological relevance, particularly in targeting enzyme systems such as kinases and oxidoreductases .
Properties
CAS No. |
1207050-87-0 |
|---|---|
Molecular Formula |
C26H24N6O4 |
Molecular Weight |
484.516 |
IUPAC Name |
ethyl 4-[[2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H24N6O4/c1-4-36-25(34)18-7-9-20(10-8-18)27-23(33)15-32-26(35)30-11-12-31-22(24(30)29-32)14-21(28-31)19-6-5-16(2)17(3)13-19/h5-14H,4,15H2,1-3H3,(H,27,33) |
InChI Key |
SDYUVLMRBDPRLG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 4-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines multiple heterocyclic rings, specifically pyrazole and triazole moieties. Its molecular formula is with a molecular weight of 460.5 g/mol. The presence of various functional groups enhances its lipophilicity and biological activity.
Anticancer Activity
Research indicates that compounds containing pyrazolo-triazole structures exhibit significant anticancer properties. This compound has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism may involve the modulation of signaling pathways related to apoptosis and cell cycle regulation.
Case Study:
A study conducted on similar pyrazolo-triazole derivatives demonstrated their ability to induce apoptosis in human cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Studies have shown that derivatives of pyrazolo-triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of DNA gyrase activity.
Data Table: Antimicrobial Activity
| Compound Structure | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Ethyl 4-({[9-(3,4-dimethylphenyl)-... | 32 | Staphylococcus aureus |
| 16 | Escherichia coli |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, ethyl 4-({[9-(3,4-dimethylphenyl)-... has demonstrated anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The exact mechanism by which ethyl 4-({[9-(3,4-dimethylphenyl)-... exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition: Interaction with specific enzymes involved in inflammatory pathways.
- Receptor Modulation: Binding to receptors that regulate cell growth and apoptosis.
- Signal Transduction Pathways: Alteration of key signaling pathways associated with inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives
- Example: 2-(4-((Substituted phenyl)amino)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile derivatives (e.g., compound 4a in ).
- Structural Differences : Replaces the triazolo-pyrazine core with a pyrazolo-pyrimidine system. The absence of the triazole ring reduces conformational rigidity compared to the target compound.
- Synthesis: Synthesized via condensation of 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile with aromatic amines in toluene/acetic acid .
1,2,4-Triazolo[4,3-a]pyrazin-3-one Derivatives
- Example: 8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives ().
- Structural Differences : Features a fused triazolo-pyrazine ring without the pyrazole component. The benzoate ester in the target compound is replaced by benzyl or aryl groups.
- Synthesis: Cyclization of ethyl 2-amino-2-(2-benzyl-hydrazono)acetate with carbonyldiimidazole yields the triazolo-pyrazine core .
- Biological Activity: These derivatives exhibit potent adenosine A1 and A2A receptor antagonism (IC50 values < 100 nM), suggesting divergent target selectivity compared to the dimethylphenyl-substituted target compound .
Pyrazolo-Triazolo-Triazine Hybrids
- Example : 3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines ().
- The ethylthio and alkylthio groups enhance hydrophobic interactions.
- Synthesis : Multi-step synthesis involving hydrazine hydrate-mediated cyclization and S-alkylation .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Structural Flexibility vs. Activity : The pyrazolo-triazolo-pyrazine core in the target compound offers rigidity that may enhance binding specificity compared to pyrazolo-pyrimidines .
- Substituent Effects: The 3,4-dimethylphenyl group in the target compound likely contributes to steric hindrance, differentiating it from triazolo-pyrazinones with benzyl groups, which prioritize aromatic stacking .
- Synthetic Challenges : The absence of explicit synthesis details for the target compound (vs. well-documented routes for analogs) highlights the need for further methodological development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
